molecular formula C21H20N6O2S B3203636 1-{[1,1'-biphenyl]-4-sulfonyl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1021263-73-9

1-{[1,1'-biphenyl]-4-sulfonyl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No.: B3203636
CAS No.: 1021263-73-9
M. Wt: 420.5 g/mol
InChI Key: QEYDIXZWHILKRH-UHFFFAOYSA-N
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Description

1-{[1,1’-biphenyl]-4-sulfonyl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a biphenyl sulfonyl group and a triazolopyridazine moiety linked through a piperazine ring. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Biochemical Analysis

Biochemical Properties

6-(4-([1,1’-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as c-Met kinase, which is involved in cell growth and differentiation . The compound’s interaction with c-Met kinase suggests its potential as an anticancer agent. Additionally, it may interact with other proteins involved in cell signaling pathways, thereby influencing cellular processes .

Cellular Effects

The effects of 6-(4-([1,1’-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can alter the expression of genes involved in cell proliferation and apoptosis, leading to potential therapeutic applications in cancer treatment . Furthermore, it may affect cellular metabolism by interacting with metabolic enzymes, thereby altering metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of action of 6-(4-([1,1’-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of c-Met kinase, inhibiting its activity and thereby blocking downstream signaling pathways involved in cell growth and survival . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, the compound may modulate the expression of genes involved in these pathways, further enhancing its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(4-([1,1’-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its biochemical activity over extended periods Long-term studies have indicated that the compound can sustain its inhibitory effects on c-Met kinase and other targets, leading to prolonged therapeutic benefits .

Dosage Effects in Animal Models

The effects of 6-(4-([1,1’-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine vary with different dosages in animal models. At lower doses, the compound has shown significant therapeutic effects with minimal toxicity . At higher doses, toxic or adverse effects have been observed, including potential damage to vital organs and disruption of normal cellular functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks .

Metabolic Pathways

6-(4-([1,1’-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . The compound may influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions can have significant implications for cellular metabolism and overall biochemical homeostasis .

Transport and Distribution

The transport and distribution of 6-(4-([1,1’-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine within cells and tissues involve specific transporters and binding proteins . The compound can be transported across cell membranes via active transport mechanisms, facilitated by specific transporters . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These distribution patterns are crucial for understanding the compound’s therapeutic potential and optimizing its delivery to target tissues .

Subcellular Localization

The subcellular localization of 6-(4-([1,1’-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is essential for its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1,1’-biphenyl]-4-sulfonyl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine typically involves multiple steps:

    Formation of the Biphenyl Sulfonyl Intermediate: This step involves the sulfonation of biphenyl to introduce the sulfonyl group.

    Synthesis of the Triazolopyridazine Moiety: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles.

    Coupling Reaction: The final step involves coupling the biphenyl sulfonyl intermediate with the triazolopyridazine moiety via a piperazine linker. .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

1-{[1,1’-biphenyl]-4-sulfonyl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to various reduced forms of the triazolopyridazine moiety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[1,1’-biphenyl]-4-sulfonyl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is unique due to its combination of a biphenyl sulfonyl group and a triazolopyridazine moiety linked through a piperazine ring.

Properties

IUPAC Name

6-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c28-30(29,19-8-6-18(7-9-19)17-4-2-1-3-5-17)26-14-12-25(13-15-26)21-11-10-20-23-22-16-27(20)24-21/h1-11,16H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYDIXZWHILKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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